

# 1-Pyrenebutyryl Chloride CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Pyrenebutyryl Chloride

Cat. No.: B013853

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An In-depth Technical Guide to **1-Pyrenebutyryl Chloride** for Advanced Research Applications

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of **1-Pyrenebutyryl Chloride**. It moves beyond basic data to provide field-proven insights into its use as a fluorescent labeling agent and chemical probe, emphasizing the causality behind experimental choices to ensure reproducible and meaningful results.

## Core Compound Identification and Properties

**1-Pyrenebutyryl Chloride** is a fluorescent compound widely utilized in biological and chemical research. Its core utility stems from the pyrene moiety, a polycyclic aromatic hydrocarbon with a long fluorescence lifetime and sensitivity to its local environment, and the butyryl chloride group, a reactive functional group enabling covalent attachment to various molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

- CAS Number: 63549-37-1[1][2][3]
- Molecular Formula: C<sub>20</sub>H<sub>15</sub>ClO[1][2][4]

A summary of its key physicochemical properties is presented in Table 1.

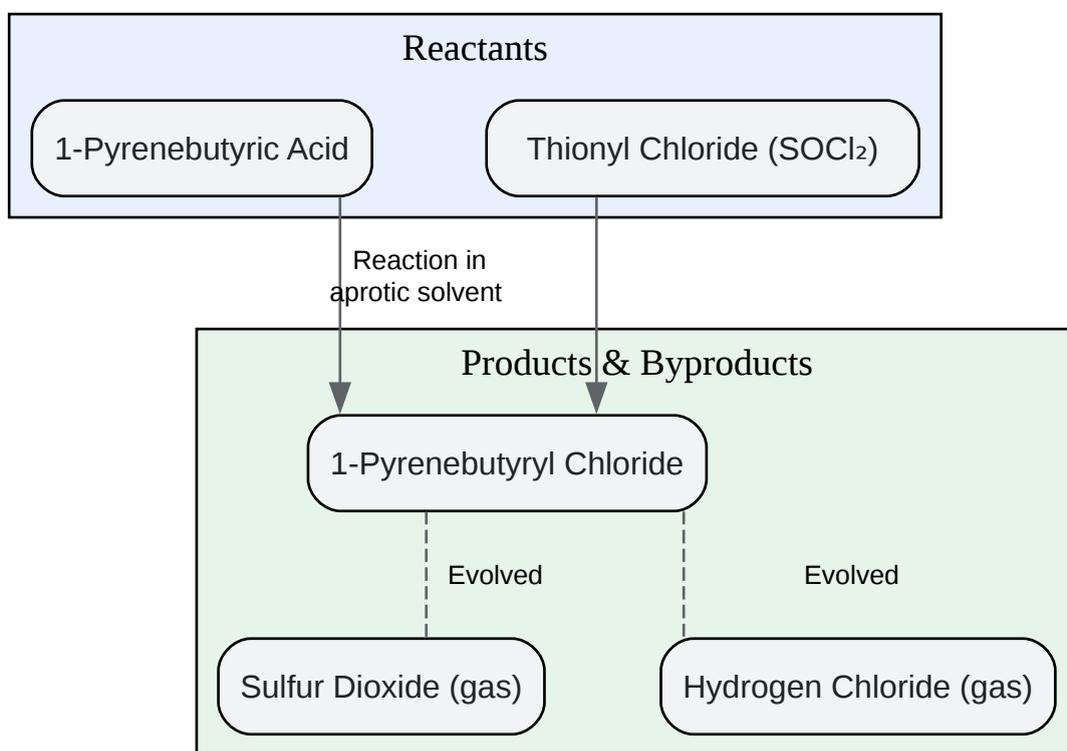
Table 1: Physicochemical Properties of **1-Pyrenebutyryl Chloride**

Property	Value	Source(s)
Molecular Weight	306.77 g/mol	[1][2]
IUPAC Name	4-(pyren-1-yl)butanoyl chloride	[4]
Synonyms	4-(1-Pyrene)butyryl Chloride, 1-Pyrenebutanoyl Chloride	[1][2]
Appearance	Off-White to Beige Solid	[2][3]
Melting Point	80-81°C	[3]
Boiling Point	488.1 ± 24.0 °C (Predicted)	[3]
Density	1.298 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Slightly soluble in Chloroform and Dichloromethane	[3]

## Synthesis and Quality Control

Expertise in Synthesis: The standard and most reliable method for synthesizing **1-Pyrenebutyryl Chloride** is via the chlorination of its carboxylic acid precursor, 1-Pyrenebutyric Acid (CAS: 3443-45-6). The choice of chlorinating agent is critical for ensuring high yield and purity. While several reagents can effect this transformation, thionyl chloride (SOCl<sub>2</sub>) is often preferred in industrial and laboratory settings for its efficacy and the volatile nature of its byproducts (SO<sub>2</sub> and HCl), which simplifies purification.

The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion, ultimately forming the acyl chloride.



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Caption: Synthesis of **1-Pyrenebutyryl Chloride** from 1-Pyrenebutyric Acid.

Trustworthiness through Validation: Post-synthesis, product integrity is paramount. The final product must be rigorously validated.

- **Structural Confirmation:** Techniques like <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the broad carboxylic acid proton signal and the chemical shifts of the carbons adjacent to the carbonyl group are key diagnostic markers.
- **Purity Assessment:** High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A pure sample should exhibit a single major peak.
- **Identity Confirmation:** Mass Spectrometry (MS) is used to confirm the molecular weight, matching the theoretical value of 306.77 g/mol .[1][2]

## Core Application: Fluorescent Labeling of Biomolecules

**1-Pyrenebutyryl Chloride** is an amine-reactive fluorescent probe. The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by primary and secondary amines, such as the  $\epsilon$ -amino group of lysine residues or the N-terminus of proteins. This reaction forms a stable amide bond, covalently attaching the pyrene fluorophore to the target molecule.



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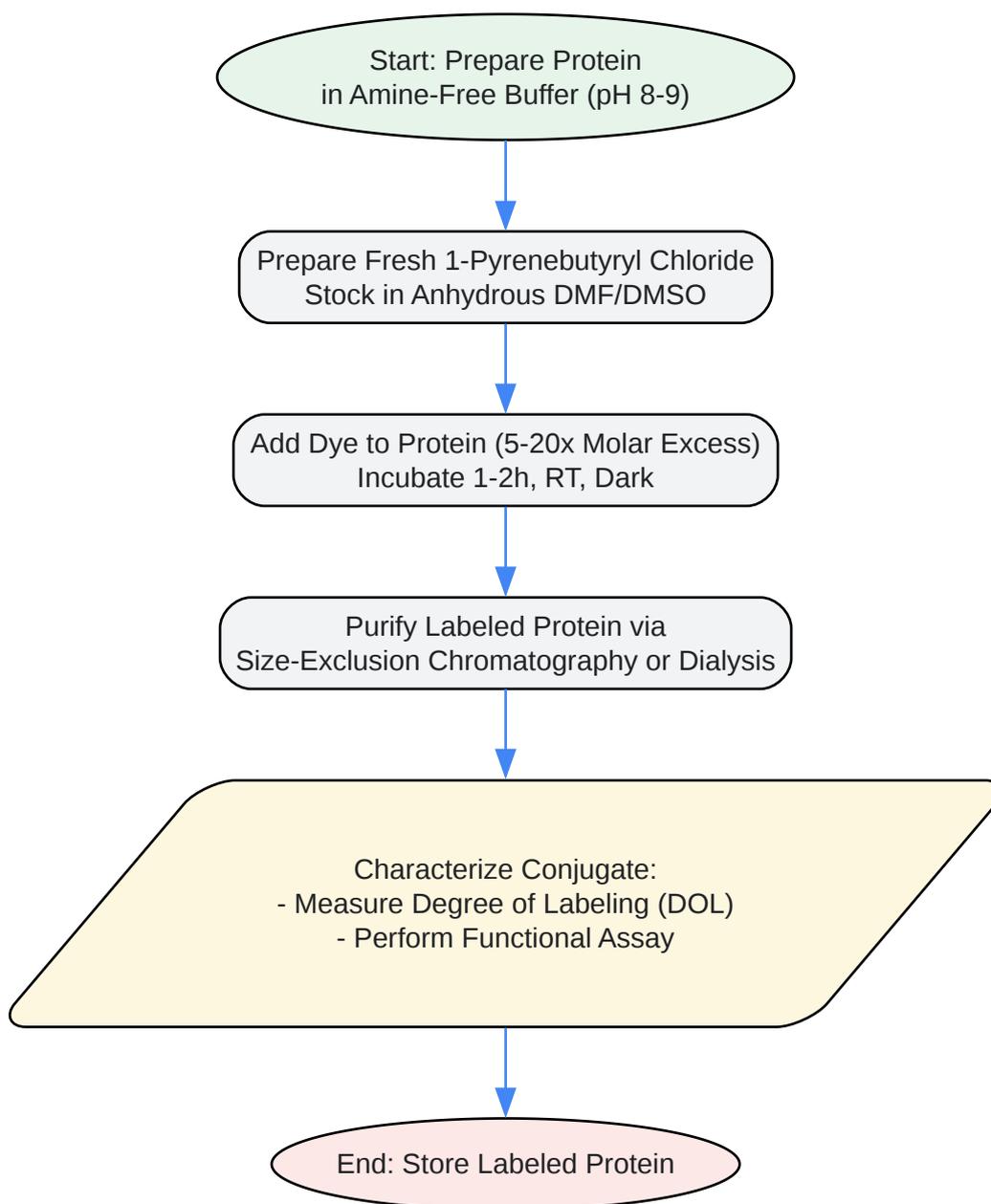
Caption: Covalent labeling reaction of a protein amine with **1-Pyrenebutyryl Chloride**.

## Step-by-Step Experimental Protocol for Protein Labeling

This protocol is a self-validating system designed for optimal labeling efficiency while maintaining protein integrity.

- Protein Preparation:
  - Dissolve the target protein in a non-nucleophilic buffer at a pH range of 8.0-9.0. A common choice is 50-100 mM sodium bicarbonate or borate buffer.
  - Causality: The basic pH is crucial as it deprotonates the primary amine groups (e.g., lysine  $\epsilon$ -amino group, pKa ~10.5), rendering them nucleophilic and reactive towards the acyl chloride. Avoid buffers containing primary amines like Tris, as they will compete for the labeling reagent.
- Reagent Preparation:
  - Immediately before use, prepare a stock solution of **1-Pyrenebutyryl Chloride** (e.g., 10 mg/mL) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Causality: **1-Pyrenebutyryl Chloride** is highly sensitive to moisture (hygroscopic)[2][3]. Water will rapidly hydrolyze the acyl chloride back to the unreactive carboxylic acid, significantly reducing labeling efficiency. Using anhydrous solvents is non-negotiable.
- Labeling Reaction:
  - Add the **1-Pyrenebutyryl Chloride** stock solution to the protein solution dropwise while gently stirring. A typical molar ratio is a 5- to 20-fold molar excess of the dye to the protein.
  - Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.
  - Causality: A molar excess drives the reaction towards completion. The reaction is light-sensitive due to the photolabile nature of the pyrene fluorophore. Lower temperatures can be used to preserve the stability of sensitive proteins.
- Purification:
  - Remove unreacted, hydrolyzed dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The buffer should be exchanged to a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
  - Causality: This step is critical for accurate downstream quantification and analysis, as free dye would interfere with spectroscopic measurements.
- Characterization:
  - Degree of Labeling (DOL): Determine the efficiency of the labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene (typically around 342 nm).
  - Functional Assay: Perform an activity assay to ensure that the labeling process has not compromised the biological function of the protein.



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Caption: Standardized workflow for fluorescent labeling of proteins.

## Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable when handling reactive chemical species.

- Handling: **1-Pyrenebutyryl Chloride** is an acyl chloride and should be handled with extreme care in a well-ventilated fume hood. It is corrosive and reacts with water to release HCl gas.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

- Storage: The compound is hygroscopic.[2][3] It must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage in a refrigerator (2-8°C) is recommended.[2] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture from the air onto the cold solid.

## References

- Pharmaffiliates. **1-Pyrenebutyryl Chloride**. [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3451677, **1-Pyrenebutyryl Chloride**. [\[Link\]](#)

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- To cite this document: BenchChem. [1-Pyrenebutyryl Chloride CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013853#1-pyrenebutyryl-chloride-cas-number-and-molecular-weight]

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